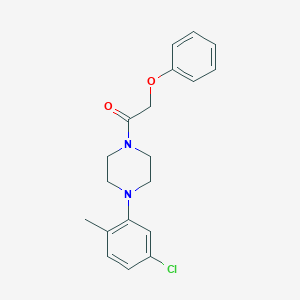
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” are not available in the searched resources .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Metabolites of HIV-1 Protease Inhibitors : A study on L-735,524, a compound structurally related to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one", identified several significant metabolites in human urine. These metabolites suggest extensive metabolic pathways, including glucuronidation, N-oxidation, and hydroxylation, indicating the potential metabolic fate of similar compounds in the human body (Balani et al., 1995).
5-HT1A Receptor Occupancy : Another study explored the occupancy of 5-HT1A receptors by a novel antagonist, revealing the therapeutic potential of related compounds for treating anxiety and mood disorders. This suggests that compounds like "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" could be explored for their effects on serotonin receptors and potential applications in neuropsychiatric treatments (Rabiner et al., 2002).
Environmental and Toxicological Studies
Identification of Halogenated Compounds : Research has also identified various phenolic halogenated compounds (PHCs) in human plasma, pointing to the environmental presence and potential bioaccumulation of compounds similar to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one". These findings are crucial for understanding the environmental impact and toxicological profile of such compounds (Hovander et al., 2002).
Exposure to Non-persistent Environmental Chemicals : A Danish study highlighted widespread human exposure to industrial chemicals, including phthalates and parabens, underscoring the importance of monitoring exposure to various chemicals, potentially including compounds like "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" (Frederiksen et al., 2014).
Neurological Research
Parkinsonism Due to Chemical Exposure : A notable study reported on individuals developing parkinsonism after using an illicit drug, highlighting the neurological risks associated with certain chemical exposures. This research underscores the importance of understanding the neurological effects of chemical compounds, including those structurally related to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" (Langston et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPHMLELVXDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2925394.png)
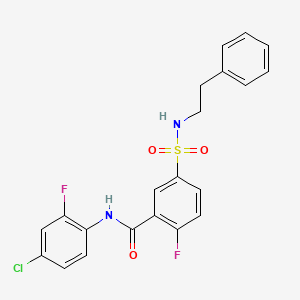
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
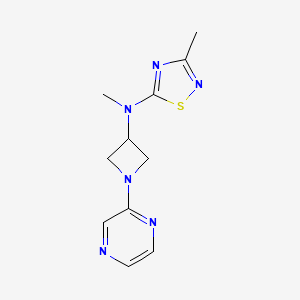
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)
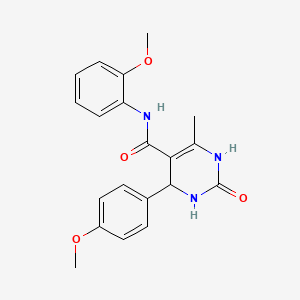

![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)
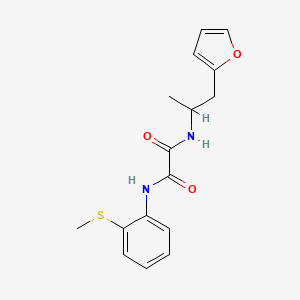
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)